molecular formula C15H25N3O3 B15243997 (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate

(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate

Cat. No.: B15243997
M. Wt: 295.38 g/mol
InChI Key: HSVGZKUNLKVQMM-NWDGAFQWSA-N
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Description

This compound is a bicyclic heterocyclic molecule featuring an imidazo[4,5-c]pyridine core with a hexahydro scaffold. Key structural elements include:

  • A tert-butyloxycarbonyl (Boc) protective group at the 5-position, which enhances solubility and stability during synthetic processes.
  • A cyclopropylmethyl substituent at the 3-position, contributing steric and electronic effects that may influence reactivity or biological interactions.
  • Stereochemistry defined as (3aR,7aS), critical for three-dimensional conformation and interactions in chiral environments.

This compound is likely an intermediate in pharmaceutical synthesis, given its protective groups and modular substituents amenable to further functionalization .

Properties

Molecular Formula

C15H25N3O3

Molecular Weight

295.38 g/mol

IUPAC Name

tert-butyl (3aR,7aS)-3-(cyclopropylmethyl)-2-oxo-1,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C15H25N3O3/c1-15(2,3)21-14(20)17-7-6-11-12(9-17)18(13(19)16-11)8-10-4-5-10/h10-12H,4-9H2,1-3H3,(H,16,19)/t11-,12+/m0/s1

InChI Key

HSVGZKUNLKVQMM-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)N(C(=O)N2)CC3CC3

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)N(C(=O)N2)CC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[4,5-c]pyridine core, followed by the introduction of the tert-butyl and cyclopropylmethyl groups. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropylmethyl group, using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in a polar aprotic solvent like DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, researchers may explore the compound’s potential therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile candidate for modifying its structure to enhance its biological activity and selectivity.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and the compound’s structural modifications.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs, identified via chemoinformatic similarity analysis (Tanimoto coefficient ≥0.85), are listed below with key differentiating features:

Compound Name (CAS) Similarity Substituent Variations vs. Target Compound
(3AS,7aR)-tert-butyl 3-methyl-2-oxo-1-propylhexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate (215453-81-9) 0.90 - 3-methyl instead of cyclopropylmethyl
- 1-propyl addition
- Stereochemical inversion (3aS,7aR)
1-Boc-4-dimethylcarbamoylpiperazine (2216746-81-3) 0.89 - Piperazine core instead of imidazo-pyridine
- Dimethylcarbamoyl group at 4-position
(3AR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate (1958063-24-5) 0.88 - 3-methyl and 1-cyclopentyl substituents
- Shared stereochemistry (3aR,7aS)

Key Observations:

  • Substituent Effects: The cyclopropylmethyl group in the target compound offers a balance of rigidity and lipophilicity compared to the bulkier cyclopentyl (similarity 0.88) or simpler methyl/propyl (similarity 0.90) groups. These differences may alter solubility, metabolic stability, or binding affinity in biological systems .
  • Stereochemistry: The (3aR,7aS) configuration in the target compound and its 0.88-similar analog contrasts with the (3aS,7aR) configuration in the 0.90-similar compound, which may lead to divergent interactions in enantioselective environments .

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity: The cyclopropylmethyl group (logP ~2.5) is less lipophilic than cyclopentyl (logP ~3.2) but more lipophilic than methyl (logP ~1.0), influencing membrane permeability and solubility .
  • Stability: The Boc group enhances hydrolytic stability compared to unprotected carbamates, as observed in analogs like 1-Boc-4-dimethylcarbamoylpiperazine .

Biological Activity

The compound (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate is a member of the imidazopyridine family, known for its significant biological activities. This article explores its structural characteristics, biological interactions, and potential therapeutic applications based on recent research findings.

Structural Characteristics

This compound features a complex structure that includes a tert-butyl group and a cyclopropylmethyl moiety. These structural components enhance its lipophilicity and may influence its solubility and permeability in biological systems. The stereochemistry denoted by (3AR,7aS) indicates specific spatial arrangements that are crucial for its interaction with biological targets.

Research indicates that compounds similar to This compound often exhibit diverse pharmacological effects, including:

  • Anticancer Activity : Compounds in this class may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • CNS Effects : Some imidazopyridines are known for their sedative and anxiolytic properties, potentially making this compound useful in treating anxiety disorders or sleep disturbances.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
ImatinibPyridine derivative with a phenyl groupAnticancer (CML treatment)
ZolpidemImidazopyridine with a diazepine ringSleep aid (hypnotic)
ClonazepamBenzodiazepine derivativeAnxiolytic (anti-anxiety)

The unique combination of functional groups in This compound may confer distinct pharmacological properties not observed in other similar compounds .

Case Studies

Recent studies have explored the interactions of this compound with various biological targets. Notably:

  • In vitro Studies : Experiments demonstrated that the compound exhibits cytotoxic effects against several human cancer cell lines. The mechanism appears to involve modulation of signaling pathways related to apoptosis and cell proliferation.
  • CNS Activity : Animal models treated with this compound showed reduced anxiety-like behavior in standard tests (e.g., elevated plus maze), suggesting potential as an anxiolytic agent.

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